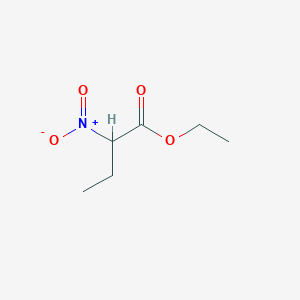

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

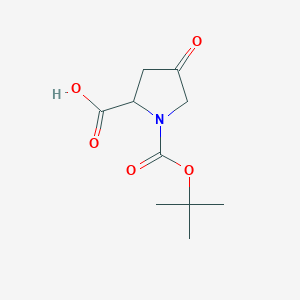

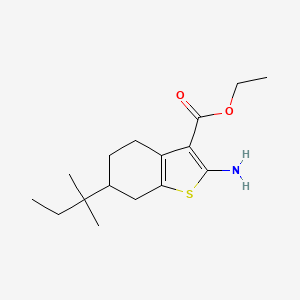

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O31. It has a molecular weight of 234.25 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Molecular Structure Analysis

The InChI code for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is 1S/C12H14N2O31. This code provides a specific representation of the molecular structure of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid include a molecular weight of 234.25 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound has been explored in the context of synthetic chemistry, particularly in reactions involving ring opening and functionalization of cyclic amines. For example, studies have demonstrated its use in ring-opening reactions of quinoline substituted epoxides, showcasing its potential in creating diverse chemical structures with opposite regioselectivities under different reaction conditions (Boa et al., 2003). Another investigation detailed the mechanistic study of reversible solid-state melt isomerization between 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, highlighting its thermal rearrangement capabilities (Martínez-Gudiño et al., 2019).

Material Science Applications

In material science, the compound has been utilized to synthesize and study the photophysical properties of coordination polymers. These materials are of interest for their potential in light-emitting devices, sensors, and other applications. A study demonstrated the synthesis of complexes based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, revealing their structure and luminescence properties, which are critical for developing advanced functional materials (Yuan et al., 2017).

Organic Chemistry and Catalysis

Research has also explored its applications in organic chemistry and catalysis, particularly in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These studies focus on the compound's utility in creating complex organic molecules through innovative synthetic routes, expanding the toolkit available for organic synthesis (Kang et al., 2015).

Antimicrobial and Antifungal Applications

While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of related compounds have been studied for their antimicrobial, antifungal, and antiviral potential. This indicates a broader interest in the quinoxaline carboxylic acid family for potential therapeutic applications (Chaudhary et al., 2016).

Safety And Hazards

Specific safety and hazard information for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid was not found in the search results. As with all chemicals, it should be handled with care, following appropriate safety protocols.

Orientations Futures

The future directions for the use and study of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid are not specified in the search results. However, given its designation for research use1, it may have potential applications in various scientific studies.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.

Propriétés

IUPAC Name |

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVKYUSJLGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)